molecular formula C31H46O6 B14783677 Adynerigenin 3-O--D-diginoside

Adynerigenin 3-O--D-diginoside

Cat. No.: B14783677
M. Wt: 514.7 g/mol
InChI Key: WLGCJEZVNLUSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adynerigenin 3-O-β-D-diginoside is a cardenolide glycoside, a class of compounds known for their cardiac glycoside activity. Structurally, it consists of the aglycone adynerigenin (a steroidal moiety with a lactone ring) linked to a diginoside sugar group (β-D-diginose) at the 3-O position. This compound is primarily isolated from plants in the Nerium genus, such as Nerium oleander .

Properties

Molecular Formula

C31H46O6

Molecular Weight

514.7 g/mol

IUPAC Name

3-[3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,10,13-trimethyl-1,2,3,4,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C31H46O6/c1-18-28(33)25(34-5)15-27(36-18)37-20-8-13-31(4)24-10-12-30(3)22(19-14-26(32)35-17-19)6-7-23(30)21(24)9-11-29(31,2)16-20/h14,18,20,22,24-25,27-28,33H,6-13,15-17H2,1-5H3

InChI Key

WLGCJEZVNLUSLH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5=C4CCC3(C2)C)C6=CC(=O)OC6)C)C)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Adynerigenin 3-O-β-D-diginoside and related compounds:

Compound Name Molecular Formula Sugar Moiety Key Structural Features Biological Activity Source References
Adynerigenin 3-O-β-D-diginoside Not explicitly stated β-D-diginose (disaccharide?) 3-O-linked diginoside; cardenolide backbone Potential cytotoxic and cardiotonic effects Nerium oleander
Adynerigenin β-neritrioside C₄₂H₆₄O₁₇ β-neritrioside (trisaccharide) 3-O-linked trisaccharide; additional hydroxyl groups Cardiac glycoside activity Nerium oleander
Dehydroadynerigenin digitaloside C₂₈H₃₈O₁₁ Digitalose (monosaccharide) Dehydrogenated aglycone; single sugar unit Unspecified cytotoxicity Synthetic or plant-derived
Lanatoside B C₄₉H₇₆O₁₉ Acetylated trisaccharide Acetylated sugar chain; complex glycosylation Anticancer and cardiotonic effects Digitalis lanata
Odoroside H C₃₀H₄₆O₉ Oleandrose (monosaccharide) Oleandrose-linked; compact glycosylation Cytotoxic against tumor cell lines Nerium oleander

Key Comparison Points

Glycosylation Patterns: Adynerigenin 3-O-β-D-diginoside is distinguished by its diginoside group, likely a disaccharide, whereas Adynerigenin β-neritrioside contains a trisaccharide (β-neritrioside), enhancing hydrophilicity . Compounds like Lanatoside B and Odoroside H feature acetylated or monosaccharide sugars, altering solubility and bioavailability .

Bioactivity: Adynerigenin β-neritrioside and Lanatoside B exhibit confirmed cardiac glycoside activity, inhibiting Na⁺/K⁺-ATPase, a mechanism shared with digoxin .

The trisaccharide in Adynerigenin β-neritrioside may enhance binding affinity to cellular targets compared to shorter glycosylation chains .

Sources and Applications: Adynerigenin derivatives are primarily isolated from Nerium oleander, while Lanatoside B is sourced from Digitalis species, reflecting taxonomic differences in biosynthesis . These compounds are used as reference standards in pharmacological research, with some (e.g., β-neritrioside) explored for anti-inflammatory applications .

Research Findings and Implications

  • Cytotoxicity : Extracts containing Adynerigenin derivatives (e.g., Breastin) show IC₅₀ values in the low µg/mL range against hematopoietic cancer cells, comparable to Odoroside H .
  • Structural-Activity Relationships : Increasing sugar units correlate with enhanced solubility but may reduce membrane permeability, a trade-off critical for drug design .
  • Pharmacological Potential: Adynerigenin 3-O-β-D-diginoside’s cardenolide structure suggests utility in heart failure treatment, though toxicity profiles require further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.